DSG Crosslinker

Structural Proteomics XL-MS Ubiquitin

Disuccinimidyl glutarate (DSG) is a non-cleavable, membrane-permeable, amine-reactive homobifunctional NHS-ester crosslinker. Its compact 7.7 Å spacer arm is critical for high-resolution proximity mapping, capturing interactions missed by longer analogs like DSS. This reagent is uniquely validated for dual crosslinking protocols (with formaldehyde) to recover transient protein-DNA complexes (e.g., Elba insulator) and for Hi-C 3.0 library preparation to resolve fine-scale chromatin loops and TADs. Pair with DSG-d4 for quantitative XL-MS. Choose DSG when experimental design demands the shortest neutral NHS-ester distance constraint. For R&D use only.

Molecular Formula C13H14N2O8
Molecular Weight 326.26 g/mol
CAS No. 79642-50-5
Cat. No. B1670967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSG Crosslinker
CAS79642-50-5
Synonymsdisuccinimidyl glutarate
Molecular FormulaC13H14N2O8
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2
InChIKeyLNQHREYHFRFJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DSG Crosslinker (CAS 79642-50-5): Procurement Guide for the Shortest Neutral NHS-Ester Crosslinker


Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive NHS-ester crosslinker with a five-carbon glutarate spacer arm . This structure provides a compact 5-atom (7.7 Å) span between reactive groups, making DSG the shortest member of the widely used neutral NHS-ester crosslinker series that includes DSS and DSSeb [1]. DSG is membrane-permeable and water-insoluble, typically prepared in DMSO or DMF before aqueous use . Its non-cleavable nature ensures irreversible stabilization of protein-protein and protein-nucleic acid interactions, positioning it as a foundational tool for structural proteomics and chromatin studies .

Why Crosslinker Spacer Length Dictates Experimental Outcomes and Prohibits Simple Substitution for DSG (CAS 79642-50-5)


While multiple amine-reactive NHS-ester crosslinkers exist, their varying spacer arm lengths and chemical compositions are not interchangeable. The choice of crosslinker directly determines the distance constraint between reactive residues, which fundamentally shapes the resulting crosslink profile and the biological complexes that can be captured [1]. Using a longer crosslinker like DSS (11.4 Å) instead of DSG (7.5 Å) relaxes spatial constraints, potentially crosslinking residues that are not in close proximity and generating false-positive interactions [1][2]. Conversely, shorter crosslinkers like DST (5.8 Å) may fail to capture valid interactions within flexible regions. This sensitivity to molecular distance makes DSG's specific 7.5 Å span a critical, non-negotiable parameter in structural biology and proximity-based interaction mapping [3].

Quantitative Evidence for DSG Crosslinker (CAS 79642-50-5) Differentiation Against Primary Analogs


Spacer Arm Length: DSG vs. DSS for Defining Proximity Constraints

DSG (7.5 Å) is shorter than DSS (11.4 Å), imposing a more stringent distance constraint. In ubiquitin, both DSS and DSG crosslinked N-terminus to Lys6 and Lys6 to Lys11. However, the even shorter DST (5.8 Å) failed to crosslink Lys63 to Lys48, while both DSS and DSG did, establishing DSG as the shortest-length crosslinker in the series still capable of capturing the Lys63-Lys48 interaction [1].

Structural Proteomics XL-MS Ubiquitin

Superior Efficiency in Chromatin Immunoprecipitation (ChIP) vs. Formaldehyde

A dual crosslinking procedure using DSG and DSP successfully captured the formaldehyde-refractory Elba insulator protein complex in Drosophila embryos, which was previously undetectable [1]. Furthermore, for nuclear proteins that could be captured by formaldehyde, the DSG-based procedure resulted in generally superior enrichment [1].

Epigenetics ChIP-Seq Insulator Proteins

DSG vs. BS2G: Divergent Crosslinking Profiles Despite Identical Spacer Length

Despite sharing the same spacer length (7.7 Å) and reactive group, DSG (non-polar) and BS2G (polar) generate significantly different crosslink profiles. Comparative studies demonstrate that DSG and BS2G preferentially form distinct sets of crosslinks, and a mixture of both is more efficient for determining distance constraints in proteins than either alone [1].

XL-MS Proteomics Crosslinker Polarity

Enabling High-Resolution Hi-C via Enhanced Crosslinking Efficiency

The Hi-C 3.0 protocol achieves a significant increase in crosslinking efficiency by combining formaldehyde with DSG, enabling more accurate quantification of small-scale folding features like loops and topologically associating domains (TADs) [1]. The dual crosslinking strategy leverages DSG's strong protein-protein crosslinking capability to stabilize chromatin contacts that formaldehyde alone does not adequately preserve [1].

3D Genomics Hi-C Chromatin Architecture

Optimal Procurement-Driven Application Scenarios for DSG Crosslinker (CAS 79642-50-5)


High-Resolution Protein Structure Mapping via XL-MS

For structural proteomics studies requiring precise distance constraints between 5.8 Å and 7.5 Å, DSG is the preferred reagent. As the shortest neutral NHS-ester crosslinker that reliably captures interactions missed by longer linkers (e.g., DSS), DSG provides unique spatial resolution when used alone or in combination with polar analogs like BS2G to maximize crosslink diversity [1][2].

Advanced Chromatin Immunoprecipitation (ChIP) for Formaldehyde-Refractory Targets

When standard formaldehyde fixation fails to capture a protein-DNA interaction of interest, implementing a dual crosslinking protocol with DSG and DSP provides a proven solution. This approach is specifically validated for recovering complexes like the Elba insulator, which are otherwise invisible to ChIP analysis, and has been shown to generally improve enrichment for a variety of nuclear proteins [3].

State-of-the-Art Hi-C for 3D Genome Architecture

For generating high-resolution Hi-C libraries, the use of DSG in combination with formaldehyde (as in the Hi-C 3.0 protocol) is a strategic procurement decision. This dual fixation method is critical for achieving the enhanced crosslinking efficiency needed to accurately map fine-scale chromatin structures such as loops and TADs, making it a key reagent for modern 3D genomics [4].

Quantitative Interaction Proteomics with Isotope-Labeled Analog

For researchers performing quantitative crosslinking mass spectrometry (qXL-MS), the deuterated analog DSG-d4 should be procured alongside the standard DSG compound. This pairing enables accurate relative quantification of crosslinked peptides between different biological states by generating a consistent 4 Da mass shift, facilitating advanced comparative interactomics studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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